molecular formula C16H12N4O3S2 B2525995 N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)benzo[d]thiazole-6-carboxamide CAS No. 2034322-99-9

N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)benzo[d]thiazole-6-carboxamide

Cat. No.: B2525995
CAS No.: 2034322-99-9
M. Wt: 372.42
InChI Key: TUGMGMGHSZVUAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)benzo[d]thiazole-6-carboxamide is a complex organic compound with a unique structure that combines elements of thieno[3,2-d]pyrimidine and benzo[d]thiazole

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)benzo[d]thiazole-6-carboxamide typically involves multi-step reactions starting with commercially available precursors. A common approach might involve:

  • Formation of Thieno[3,2-d]pyrimidine Core:

    • Starting with a 2-aminothiophene derivative and reacting it with a cyanoacetamide under basic conditions to form the thieno[3,2-d]pyrimidine core.

  • Attachment of the Benzo[d]thiazole Moiety:

    • Coupling reactions involving benzo[d]thiazole derivatives and suitable linkers to the thieno[3,2-d]pyrimidine intermediate.

  • Final Carboxamide Formation:

    • Conversion of the intermediate into the desired carboxamide through acylation reactions.

Industrial Production Methods

In an industrial setting, the production would involve scaling up these reactions with a focus on optimizing yields and ensuring purity. Continuous flow reactors and automated synthesis systems might be employed to handle the complex multi-step synthesis efficiently.

Chemical Reactions Analysis

Types of Reactions

N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)benzo[d]thiazole-6-carboxamide can undergo various chemical reactions, including:

  • Oxidation: Potential oxidation at the thieno[3,2-d]pyrimidine ring or other reactive sites.

  • Reduction: Reduction of the dioxo groups to corresponding hydroxyl derivatives.

  • Substitution: Electrophilic and nucleophilic substitution reactions on the benzo[d]thiazole ring.

Common Reagents and Conditions

Reagents such as oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various electrophiles/nucleophiles are commonly used. Reaction conditions include varying temperatures and solvents to optimize the specific reaction type.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used but typically include oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

  • Chemistry: Used as a building block for synthesizing other complex organic molecules.

  • Biology: Potential use in studying enzyme interactions and cellular processes.

  • Medicine: Investigated for potential therapeutic effects, particularly in targeting specific molecular pathways in diseases.

  • Industry: Application in developing new materials with unique chemical properties.

Mechanism of Action

The mechanism by which N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)benzo[d]thiazole-6-carboxamide exerts its effects involves interactions with specific molecular targets, such as enzymes or receptors. Its structure allows it to fit into binding pockets of target proteins, modulating their activity. This interaction can lead to the inhibition or activation of certain biological pathways, which can be harnessed for therapeutic purposes.

Comparison with Similar Compounds

When compared to similar compounds, N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)benzo[d]thiazole-6-carboxamide stands out due to its unique combination of thieno[3,2-d]pyrimidine and benzo[d]thiazole moieties. Similar compounds might include those with either the thieno[3,2-d]pyrimidine or benzo[d]thiazole structures but not both.

Similar Compounds:

  • Thieno[3,2-d]pyrimidine derivatives

  • Benzo[d]thiazole derivatives

  • Other carboxamide compounds with different aromatic rings

By understanding the unique properties and applications of this compound, researchers can explore new avenues in various scientific fields, unlocking potential benefits for chemistry, biology, medicine, and industry.

Properties

IUPAC Name

N-[2-(2,4-dioxo-1H-thieno[3,2-d]pyrimidin-3-yl)ethyl]-1,3-benzothiazole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N4O3S2/c21-14(9-1-2-10-12(7-9)25-8-18-10)17-4-5-20-15(22)13-11(3-6-24-13)19-16(20)23/h1-3,6-8H,4-5H2,(H,17,21)(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUGMGMGHSZVUAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(=O)NCCN3C(=O)C4=C(C=CS4)NC3=O)SC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.